molecular formula C10H19N3O2 B12113696 N-(Piperidin-4-yl)morpholine-4-carboxamide

N-(Piperidin-4-yl)morpholine-4-carboxamide

Cat. No.: B12113696
M. Wt: 213.28 g/mol
InChI Key: SOIQRHSYIGKEMK-UHFFFAOYSA-N
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Description

N-(Piperidin-4-yl)morpholine-4-carboxamide: is an organic compound that features a piperidine ring and a morpholine ring connected through a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound often employs continuous flow chemistry techniques to enhance yield and purity. These methods involve the use of automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent flow rates .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium triacetoxyborohydride, lithium aluminum hydride.

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

    N-Oxides: Formed through oxidation.

    Secondary Amines: Formed through reduction.

    Functionalized Derivatives: Formed through substitution reactions.

Scientific Research Applications

Chemistry

N-(Piperidin-4-yl)morpholine-4-carboxamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological targets, such as enzymes and receptors.

Medicine

This compound has shown promise in medicinal chemistry as a scaffold for the development of new therapeutic agents. It is being explored for its potential use in the treatment of neurological disorders and as an anti-inflammatory agent.

Industry

In the industrial sector, this compound is utilized in the development of new materials, including polymers and coatings. Its unique structure allows for the creation of materials with specific properties, such as enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which N-(Piperidin-4-yl)morpholine-4-carboxamide exerts its effects is largely dependent on its interaction with molecular targets. It can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. For instance, it may inhibit the activity of certain proteases, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(Piperidin-4-yl)pyrrolidine-4-carboxamide
  • N-(Piperidin-4-yl)azepane-4-carboxamide
  • N-(Morpholin-4-yl)piperidine-4-carboxamide

Uniqueness

N-(Piperidin-4-yl)morpholine-4-carboxamide is unique due to its dual ring structure, which imparts distinct physicochemical properties. This duality allows for versatile interactions with biological targets and makes it a valuable scaffold in drug design.

Properties

Molecular Formula

C10H19N3O2

Molecular Weight

213.28 g/mol

IUPAC Name

N-piperidin-4-ylmorpholine-4-carboxamide

InChI

InChI=1S/C10H19N3O2/c14-10(13-5-7-15-8-6-13)12-9-1-3-11-4-2-9/h9,11H,1-8H2,(H,12,14)

InChI Key

SOIQRHSYIGKEMK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC(=O)N2CCOCC2

Origin of Product

United States

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